

# Technical Monograph: 1-(Chloromethyl)-2-fluoro-4-nitrobenzene

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## Compound of Interest

Compound Name:	1-(Chloromethyl)-2-fluoro-4-nitrobenzene
CAS No.:	1159607-50-7
Cat. No.:	B1395985

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## CAS No: 1159607-50-7

Synonyms: 2-Fluoro-4-nitrobenzyl chloride;

-Chloro-2-fluoro-4-nitrotoluene.[1][2]

## Part 1: Executive Technical Summary

**1-(Chloromethyl)-2-fluoro-4-nitrobenzene** is a highly reactive benzyl chloride derivative characterized by a tri-functional scaffold: an electrophilic chloromethyl "warhead," a steric/electronic modulating fluorine atom, and a reducible nitro group.[1][2] It is primarily employed as a lynchpin intermediate in medicinal chemistry to introduce the 2-fluoro-4-nitrobenzyl moiety into nucleophilic pharmacophores (amines, thiols, phenols).[1]

The compound's strategic value lies in its orthogonal reactivity:

- Primary Reactivity: Rapid

alkylation at the benzylic carbon.[2]

- Secondary Functionalization: The nitro group ( ) serves as a masked aniline, allowing for subsequent reduction and derivatization (e.g., urea/amide formation) after the alkylation step.[1][2]
- Fluorine Effect: The ortho-fluorine atom exerts a specific electronic influence (inductive withdrawal) that activates the benzylic position while providing metabolic stability and conformational bias in the final drug molecule.

## Part 2: Physicochemical Profile

Property	Value / Description
Molecular Formula	
Molecular Weight	189.57 g/mol
Physical State	Pale yellow to off-white crystalline solid
Melting Point	58–63 °C (Typical range for pure polymorphs)
Boiling Point	~300 °C (Predicted; decomposes before boiling at atm pressure)
Solubility	Soluble in DCM, THF, EtOAc, Acetonitrile; Insoluble in water (hydrolyzes slowly)
Reactivity Hazard	Lachrymator; Moisture sensitive (generates HCl upon hydrolysis)

## Part 3: Structural Reactivity & Mechanistic Insight

The reactivity of this molecule is defined by the interplay between the electron-withdrawing nitro group and the benzylic chloride.

### The Benzylic "Warhead" ( Activation)

The chloromethyl group is significantly activated compared to unsubstituted benzyl chloride.

- Mechanism: The para-nitro group withdraws electron density from the aromatic ring via resonance (

effect), making the ring electron-deficient.[1] This deficiency is transmitted to the benzylic carbon, increasing its electrophilicity.

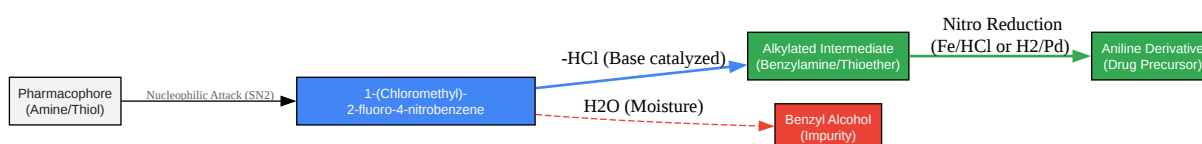
- The Fluorine Effect: The fluorine atom at the ortho position (C2) exerts a strong inductive withdrawing effect ( ), further destabilizing the C-Cl bond and accelerating nucleophilic attack.
- Implication: Reactions with amines or thiols proceed rapidly, often requiring lower temperatures (0°C to RT) to prevent over-alkylation or polymerization.[2]

## The Nitro Group ( )

The nitro group is positioned meta to the fluorine and para to the chloromethyl group.

- Stability: Unlike ortho-halonitrobenzenes, the fluorine in this molecule is not activated for Nucleophilic Aromatic Substitution ( ) because the nitro group is meta to it. This ensures the fluorine remains intact during the benzylic alkylation step.
- Synthetic Utility: Post-alkylation, the nitro group is cleanly reduced (e.g., , , or ) to an aniline, enabling the construction of complex heterocyclic libraries.[1]

## Reactivity Visualization



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Figure 1: Reaction pathways showing the primary alkylation route (Blue) and the subsequent activation of the nitro handle (Green).[3]

## Part 4: Synthesis & Manufacturing

The industrial synthesis typically proceeds via Radical Halogenation of the toluene precursor. This route is preferred for its atom economy, though it requires strict control to prevent polychlorination.[2]

### Synthetic Route:

- Precursor: 2-Fluoro-4-nitrotoluene (CAS 1427-07-2).[1][2]
- Reagent: N-Chlorosuccinimide (NCS) or Chlorine gas ( ).
- Catalyst: Radical initiator (Benzoyl Peroxide or AIBN) or UV Light ( ).[1][2]
- Solvent: Carbon Tetrachloride ( ) or Trifluorotoluene (greener alternative).[1][2]

Critical Process Parameter (CPP): The reaction must be stopped at ~80-90% conversion to minimize the formation of the benzal chloride byproduct (dichloromethyl), which is difficult to separate.

## Part 5: Experimental Protocol

### Standard Operating Procedure: N-Alkylation of a Secondary Amine

Objective: To synthesize a drug intermediate by coupling a secondary amine pharmacophore with **1-(Chloromethyl)-2-fluoro-4-nitrobenzene**. [1][2]

## Reagents:

- **1-(Chloromethyl)-2-fluoro-4-nitrobenzene** (1.0 equiv)[1][2]
- Secondary Amine (e.g., Morpholine derivative) (1.1 equiv)[1][2]
- Potassium Carbonate ( ) (2.5 equiv) or DIPEA (1.5 equiv)[1][2]
- Solvent: Acetonitrile (ACN) or DMF (Anhydrous)[1][2]

## Protocol:

- Preparation: In a flame-dried round-bottom flask, dissolve the Secondary Amine (1.1 equiv) in anhydrous ACN (0.1 M concentration).
- Base Addition: Add (2.5 equiv) and stir at room temperature for 10 minutes.
- Alkylation: Cool the mixture to 0°C. Add **1-(Chloromethyl)-2-fluoro-4-nitrobenzene** (1.0 equiv) portion-wise (solid) or dropwise (if dissolved in minimal ACN).
  - Note: The reaction is exothermic.[2] Control addition rate to maintain Temp < 5°C.
- Reaction: Allow the mixture to warm to Room Temperature (25°C). Monitor via TLC or LC-MS.[1][2]
  - Typical Time: 2–4 hours.[1][2][4]
  - Endpoint: Disappearance of the benzyl chloride peak.[2]
- Workup: Dilute with Ethyl Acetate. Wash with Water (x2) and Brine (x1).[1][2] Dry over .[1][2][4]
- Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

### Self-Validating Check:

- LC-MS Confirmation: Look for the M+1 peak corresponding to the alkylated amine. The characteristic Chlorine isotope pattern (3:1) should be absent in the product, replaced by the amine mass.

## Part 6: Safety, Handling & Stability

### Hazard Identification

- Lachrymator: Like most benzyl chlorides, this compound is a potent tear gas agent.[2] It alkylates TRPA1 channels in sensory nerves, causing intense stinging in eyes and respiratory tract.[2]
- Skin Corrosive: Causes severe burns upon contact.[1][2]
- Mutagenicity: As an alkylating agent, it is potentially genotoxic.[2] Handle in a Class II Biosafety Cabinet or Fume Hood.[2]

### Storage & Stability

- Hydrolysis Risk: The benzylic C-Cl bond is labile.[1][2] Exposure to atmospheric moisture converts it to the corresponding benzyl alcohol (1-(Hydroxymethyl)-2-fluoro-4-nitrobenzene) and releases HCl gas.[1][2]
- Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep container tightly sealed.

### References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11217718, **1-(Chloromethyl)-2-fluoro-4-nitrobenzene**. Retrieved from [\[Link\]](#)[1][2]

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## Sources

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